Bis(4-nitrobenzoyl)-diazene

Catalog No.
S810768
CAS No.
35630-50-3
M.F
C14H8N4O6
M. Wt
328.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrobenzoyl)-diazene

CAS Number

35630-50-3

Product Name

Bis(4-nitrobenzoyl)-diazene

IUPAC Name

4-nitro-N-(4-nitrobenzoyl)iminobenzamide

Molecular Formula

C14H8N4O6

Molecular Weight

328.24 g/mol

InChI

InChI=1S/C14H8N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H

InChI Key

BOVAQYVXNBAPKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Bis(4-nitrobenzoyl)-diazene, also known as 4,4'-dinitroazobenzene, is a chemical compound with the molecular formula C12H8N4O4\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{O}_{4} and a molecular weight of approximately 272.22 g/mol. This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings, each substituted with nitro groups. The compound is notable for its vibrant yellow color and is often used in dye applications due to its strong chromophore properties .

  • Reduction: The compound can be reduced to form various azo compounds, which are important in dye chemistry.
  • Oxidation: It can participate in oxidation reactions to produce azoxy compounds, which have distinct properties and applications.
  • Substitution Reactions: The nitro groups on the aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization of the compound .

Research has indicated that bis(4-nitrobenzoyl)-diazene exhibits biological activities, particularly in the context of its potential as an insecticide and its effects on plant growth. Its ability to interact with biological molecules suggests it may have applications in agricultural chemistry. Studies have also explored its role in pharmaceuticals, where it may contribute to the development of therapeutic agents .

The synthesis of bis(4-nitrobenzoyl)-diazene typically involves the following methods:

  • Reduction of Nitro Compounds: One common method is the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium. This process allows for the formation of bis(4-nitrobenzoyl)-diazene from readily available precursors .
  • Acetalization Reactions: The synthesis can also involve acetalization reactions with 4-nitrobenzaldehyde and ethylene glycol under acidic conditions, leading to the desired diazene structure .

Bis(4-nitrobenzoyl)-diazene has a variety of applications across different fields:

  • Dyes and Pigments: It is widely used as a dye due to its intense color and stability.
  • Organic Synthesis: The compound serves as a building block in organic synthesis, particularly in the preparation of more complex azo compounds.
  • Liquid Crystals: It has applications in the production of liquid crystals used in display technologies.
  • Coordination Polymers: The compound is utilized in creating coordination polymers that have potential applications in materials science .

Studies on bis(4-nitrobenzoyl)-diazene have focused on its interaction with biological molecules and its potential mechanisms of action. The azoxy group within the compound is particularly reactive, allowing it to engage with various biological targets. This reactivity is crucial for understanding its biological effects and potential therapeutic uses . Further research is ongoing to elucidate specific molecular pathways influenced by this compound.

Several compounds share structural similarities with bis(4-nitrobenzoyl)-diazene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxideC12H10N4O5Contains dioxolane rings; used in liquid crystal applications.
1,2-Bis(4-chlorophenyl)diazene oxideC12H10Cl2N4Chlorine substitution alters reactivity and properties.
4-Nitrophenyl diazeneC12H10N2O2Lacks nitro substitutions on both ends; different reactivity profile.

The uniqueness of bis(4-nitrobenzoyl)-diazene lies in its specific arrangement of nitro groups and its resultant chemical reactivity, which distinguishes it from other similar compounds .

XLogP3

3.1

Dates

Modify: 2023-08-16

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